2-Amino-5-fluoro-4-iodobenzoic acid is an organic compound with the molecular formula CHFINO and a molecular weight of 281.02 g/mol. This compound features an amino group, a fluorine atom, and an iodine atom attached to a benzoic acid structure. The presence of these halogens, particularly iodine and fluorine, can significantly influence the compound's reactivity and biological properties. Its CAS number is 2092516-09-9, which aids in its identification in chemical databases and regulatory documents .
The specific reactivity can be influenced by the electron-withdrawing effects of the iodine and fluorine substituents .
Research indicates that 2-Amino-5-fluoro-4-iodobenzoic acid exhibits notable biological activities. It has been studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Some key aspects include:
Synthesis of 2-Amino-5-fluoro-4-iodobenzoic acid typically involves multi-step organic synthesis techniques. Common methods include:
These methods highlight the compound's versatility in synthetic organic chemistry .
2-Amino-5-fluoro-4-iodobenzoic acid has several applications in various fields:
Studies on the interactions of 2-Amino-5-fluoro-4-iodobenzoic acid with biological molecules are crucial for understanding its potential therapeutic roles. Interaction studies often focus on:
These studies are essential for assessing safety profiles and efficacy in drug development .
Several compounds share structural similarities with 2-Amino-5-fluoro-4-iodobenzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-fluoro-3-iodobenzoic acid | Similar halogen substitutions | Different position of iodine |
| 2-Amino-3-fluoro-4-iodobenzoic acid | Variation in amino position | Potentially different biological activity |
| 2-Amino-4-chloro-5-fluorobenzoic acid | Chlorine instead of iodine | May exhibit different reactivity |
The uniqueness of 2-Amino-5-fluoro-4-iodobenzoic acid lies in its specific combination of halogens and their positions on the aromatic ring, which can lead to distinct chemical reactivity and biological properties compared to these similar compounds .